Scalable Synthesis Yield: 90.4% for Ethyl Ester Target vs. 68% for the Carboxylic Acid Analog
The ethyl ester target compound (CAS 6078-46-2) is obtained in 90.4% yield via condensation of phenylhydrazine with ethyl acetoacetate in ethanol at −5 to 0 °C for 1 hour, as described in patent CN113072502 [1]. The corresponding free carboxylic acid analog 5a ((2Z)-3-oxo-2-(2-phenylhydrazinylidene)butanoic acid), obtained by subsequent alkaline hydrolysis of the ethyl ester 1a, is isolated in only 68% yield after recrystallization [2]. This 22.4 percentage-point yield advantage makes the ethyl ester the economically preferred procurement choice when the ester itself—rather than the acid—is the required downstream intermediate or analytical standard.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 90.4% (ethyl ester, CAS 6078-46-2; ethanol, −5 to 0 °C, 1 h, column chromatography) |
| Comparator Or Baseline | 68% (carboxylic acid analog 5a; obtained from ester 1a via NaOH hydrolysis then acidification; recrystallized from ethanol) |
| Quantified Difference | 22.4 percentage points higher for the target ethyl ester |
| Conditions | Target: patent CN113072502; Comparator: Maggio et al. 2016, Molecules, Section 3.1.3 |
Why This Matters
Higher synthetic yield translates directly to lower cost per gram for bulk procurement and reduced downstream purification burden, especially when the ester is the desired end-product rather than a precursor to the acid.
- [1] ChemicalBook synthesis entry for Ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate, citing patent CN113072502 (2021): yield 90.4% from 108 g phenylhydrazine and 136.5 g ethyl acetoacetate in ethanol at −5 to 0 °C. https://www.chemicalbook.cn/synthesis/ethyl-3e-3-2-phenylhydrazin-1-ylidene-butanoate.htm (accessed 2026-05-02). View Source
- [2] Maggio, B. et al. Molecules 2016, 21, 241 (Section 3.1.3: (2Z)-3-Oxo-2-(2-phenylhydrazinylidene)butanoic acid (5a), Yield: 68%; m.p. 155–157 °C). View Source
